![molecular formula C22H33N5O5 B1582413 (Tyr0)-melanocyte-stimulating hormone-release inhibiting factor CAS No. 77133-61-0](/img/structure/B1582413.png)
(Tyr0)-melanocyte-stimulating hormone-release inhibiting factor
Übersicht
Beschreibung
Tyr0-melanocyte-stimulating hormone-release inhibiting factor (Tyr0-MSH-RIF) is a peptide hormone that is produced in the pituitary gland and released into the bloodstream. It is a member of the melanocortin receptor family and is involved in the regulation of several physiological processes, including body temperature, energy balance, and glucose metabolism. Tyr0-MSH-RIF has been studied extensively in recent years, as it has been found to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Wissenschaftliche Forschungsanwendungen
Role in Oxytocinergic System
The compound is related to the nine amino acid neuropeptide oxytocin (OXT), which is one of the most studied hormones of the body . It is synthesized at the paraventricular (PVN) and supraoptic (SON) nuclei of the hypothalamus . Oxytocin modulates a wide range of neurotransmitter and neuromodulator activities as well as physiological functions and behaviors, including social interactions, social memory response to social stimuli, decision making, feeding behavior, emotional reactivity, aggressiveness, maternal behavior, sexual behavior, and more .
Delta Opioid Receptor Agonist
The compound, when modified as dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2), behaves as a potent delta opioid agonist exhibiting high affinity and high selectivity for the delta opioid receptor .
Role in Neutrino Oscillations
In the OPERA experiment, the compound is associated with the observation of neutrino oscillations, more precisely, the transformation of muon neutrinos into tau neutrinos . OPERA remains the only experiment to have seen muon-to-tau neutrino oscillations, an important clue to the yet unsolved neutrino mass hierarchy problem .
Drug Development
The compound has been used in the development of drugs such as TRELSTAR® (triptorelin pamoate for injectable suspension), which is used for the palliative treatment of advanced prostate cancer .
Dopamine Receptor Modulation
Spiro bicyclic peptidomimetics of the compound have been synthesized and shown to modulate dopamine receptors . These peptidomimetics affected the rotational behavior in a bell-shaped dose-response relationship, producing increases in rotational behavior .
Enhancing Hydrophobicity and Promoting Passive Diffusion Transport
Trifluoromethylated proline analogues of the compound have been used to enhance the hydrophobicity and to promote passive diffusion transport of the L-prolyl-L-leucyl glycinamide (PLG) tripeptide .
Wirkmechanismus
Target of Action
Similar peptides have been shown to interact with various receptors in the central nervous system .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other peptides, potentially influencing neurotransmitter and neuromodulator activities .
Biochemical Pathways
Peptides of similar structure have been shown to modulate a wide range of neurotransmitter and neuromodulator activities .
Pharmacokinetics
It has been suggested that similar peptides can cross the blood-brain barrier, indicating potential bioavailability in the central nervous system .
Result of Action
Similar peptides have been shown to have various physiological effects, including impacts on social interactions, memory response to social stimuli, decision making, feeding behavior, emotional reactivity, aggressiveness, maternal behavior, and sexual behavior .
Action Environment
It is known that the activity of similar peptides can be modulated by various factors, including the presence of certain amino acids .
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARKJXFXOBPLB-BZSNNMDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.